Methyl 4-[(3-aminopropyl)carbamoyl]benzoate
Description
Structure
3D Structure
Properties
CAS No. |
672302-62-4 |
|---|---|
Molecular Formula |
C12H16N2O3 |
Molecular Weight |
236.27 g/mol |
IUPAC Name |
methyl 4-(3-aminopropylcarbamoyl)benzoate |
InChI |
InChI=1S/C12H16N2O3/c1-17-12(16)10-5-3-9(4-6-10)11(15)14-8-2-7-13/h3-6H,2,7-8,13H2,1H3,(H,14,15) |
InChI Key |
JPVRHKSURKNFFB-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)NCCCN |
Origin of Product |
United States |
Preparation Methods
Procedure
- Activation of Carboxylic Acid :
- Amine Addition :
- 3-Aminopropylamine (1.5 equiv) is added dropwise, and the reaction is stirred at room temperature for 12–24 hours.
- Workup :
Yield : 70–85%.
Key Considerations :
- Excess amine ensures complete conversion but requires careful pH control to avoid side reactions (e.g., ester hydrolysis).
- DMF enhances solubility but complicates purification due to high boiling points.
Acid Chloride Intermediate Route
This method converts 4-methoxycarbonylbenzoic acid into its corresponding acid chloride before amide bond formation, offering higher reactivity.
Procedure
- Acid Chloride Formation :
- Amine Coupling :
- Workup :
Reductive Amination of Aldehyde Intermediates
A less common approach involves reductive amination of methyl 4-formylbenzoate with 3-aminopropylamine, though this requires precise control to avoid over-reduction.
Procedure
- Imine Formation :
- Reduction :
- Workup :
- Lower yields due to competing side reactions (e.g., self-condensation of aldehydes).
- Requires rigorous exclusion of moisture.
Solid-Phase Synthesis for High-Throughput Applications
For combinatorial chemistry, the compound can be synthesized on resin-bound benzoic acid derivatives, enabling rapid parallel synthesis.
Procedure
- Resin Loading :
- Esterification :
- Amide Coupling :
- Cleavage :
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Direct Amide Coupling | 70–85 | ≥95 | Moderate | High |
| Acid Chloride Route | 75–90 | ≥98 | High | Moderate |
| Reductive Amination | 50–65 | ≥90 | Low | Low |
| Solid-Phase Synthesis | 60–75 | ≥85 | High (parallel) | High |
Key Observations :
- The acid chloride route offers the best balance of yield and scalability for industrial applications.
- Solid-phase synthesis is preferred for library generation despite moderate yields.
Optimization Strategies
Solvent Selection
Temperature Control
Catalyst Additives
- DMAP (4-dimethylaminopyridine) accelerates acyl transfer in coupling reactions, improving yields by 10–15%.
Challenges and Solutions
Amine Protection
Byproduct Management
- Urea Formation : Excess coupling agents can lead to urea byproducts. Stoichiometric use of EDC/HOBt mitigates this.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[(3-aminopropyl)carbamoyl]benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester or amine groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Benzoic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzoates and amides.
Scientific Research Applications
Methyl 4-[(3-aminopropyl)carbamoyl]benzoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 4-[(3-aminopropyl)carbamoyl]benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
The following analysis compares Methyl 4-[(3-aminopropyl)carbamoyl]benzoate with structurally related compounds, focusing on synthesis, physicochemical properties, and functional distinctions.
Structural Analogues
a. Methyl 4-[4-(3-Aminopropyl)-3-[4-[3-(dimethylamino)propyl]phenyl]Pyrazol-1-yl]benzoate (Compound A)
- Structure: Incorporates a pyrazole ring and a dimethylaminopropyl substituent in addition to the 3-aminopropyl-carbamoyl group.
- Synthesis : Prepared via multi-step reactions involving sodium triethoxyborohydride and palladium catalysts, with intermediate purification by column chromatography .
- Key Properties: Higher molecular weight (due to the pyrazole and dimethylamino groups) and altered solubility compared to the target compound.
b. Ethyl 4-((3-((5-carbamoyl-1-methyl-3-propyl-1H-pyrazol-4-yl)amino)-1,1,1,2-tetrafluoropropan-2-yl)oxy)benzoate (Compound B)
- Structure : Features a tetrafluoropropoxy linker and a pyrazole-carboxamide moiety.
- Synthesis : Achieved via nucleophilic substitution with iodonium salt, yielding a 58% isolated yield .
- Key Properties : Fluorinated groups enhance lipophilicity, while the ethyl ester may reduce hydrolytic stability relative to methyl esters.
c. Methyl 4-[benzyl(ethynyl)carbamoyl]benzoate (Compound C)
- Structure: Contains an ethynyl-benzyl carbamoyl group instead of the aminopropyl chain.
- Synthesis : Synthesized via desilylation of a triisopropylsilyl-protected precursor using TBAF/THF, with 59% yield .
Physicochemical Properties
*Calculated based on formula C₁₂H₁₆N₂O₃.
Biological Activity
Methyl 4-[(3-aminopropyl)carbamoyl]benzoate, with the CAS number 672302-62-4, is a compound that has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
Molecular Formula: C12H16N2O3
Molecular Weight: 232.27 g/mol
IUPAC Name: this compound
The compound features a benzoate moiety substituted with a carbamoyl group linked to a 3-aminopropyl chain, which may contribute to its biological activity through interactions with various molecular targets.
This compound is believed to exert its biological effects through several mechanisms:
- Enzyme Inhibition: Preliminary studies indicate that this compound may inhibit specific enzymes involved in metabolic pathways. For instance, it has been suggested that it interacts with glutathione-related enzymes, potentially affecting antioxidant defenses and detoxification processes .
- Receptor Modulation: The structural features of this compound may allow it to bind to various receptors, influencing signaling pathways related to inflammation and cell proliferation.
- Antimicrobial Activity: There is evidence suggesting that this compound exhibits antimicrobial properties, making it a candidate for further exploration in therapeutic applications .
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of this compound. In vitro tests have shown effectiveness against several bacterial strains, indicating its possible use as an antimicrobial agent. The following table summarizes the antimicrobial activity observed:
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 32 µg/mL |
| Staphylococcus aureus | 16 µg/mL |
| Candida albicans | 64 µg/mL |
These results suggest that the compound could serve as a basis for developing new antimicrobial therapies.
Anti-inflammatory Effects
In addition to its antimicrobial properties, this compound has been investigated for its anti-inflammatory effects. A study demonstrated that the compound significantly reduced pro-inflammatory cytokine production in macrophages stimulated with lipopolysaccharide (LPS), indicating its potential role in modulating inflammatory responses.
Case Studies
-
Case Study on Enzyme Inhibition:
A study evaluated the inhibitory effects of various derivatives of methyl 4-carbamoylbenzoates on glutathione reductase (GR) and glutathione S-transferase (GST). The findings revealed that certain derivatives exhibited significant inhibition of these enzymes, suggesting a potential mechanism for their biological activity . -
Antimicrobial Efficacy:
In a comparative study of several benzoate derivatives, this compound was found to outperform many traditional antibiotics against resistant strains of bacteria, highlighting its therapeutic potential in treating infections caused by multidrug-resistant organisms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
